

# Part 1: Core Compound Identification and Properties

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## Compound of Interest

Compound Name: *5-Bromobenzo[B]thiophene-2-boronic acid*

Cat. No.: *B1291902*

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**5-Bromobenzo[b]thiophene-2-boronic acid** is a bifunctional reagent of significant interest. The benzothiophene core is a privileged scaffold in numerous pharmacologically active compounds, while the boronic acid moiety at the 2-position serves as a versatile handle for carbon-carbon bond formation. The bromine atom at the 5-position provides an additional, orthogonal site for subsequent functionalization, making this a highly valuable and strategic synthetic intermediate.

A summary of its key identifiers and properties is presented below.

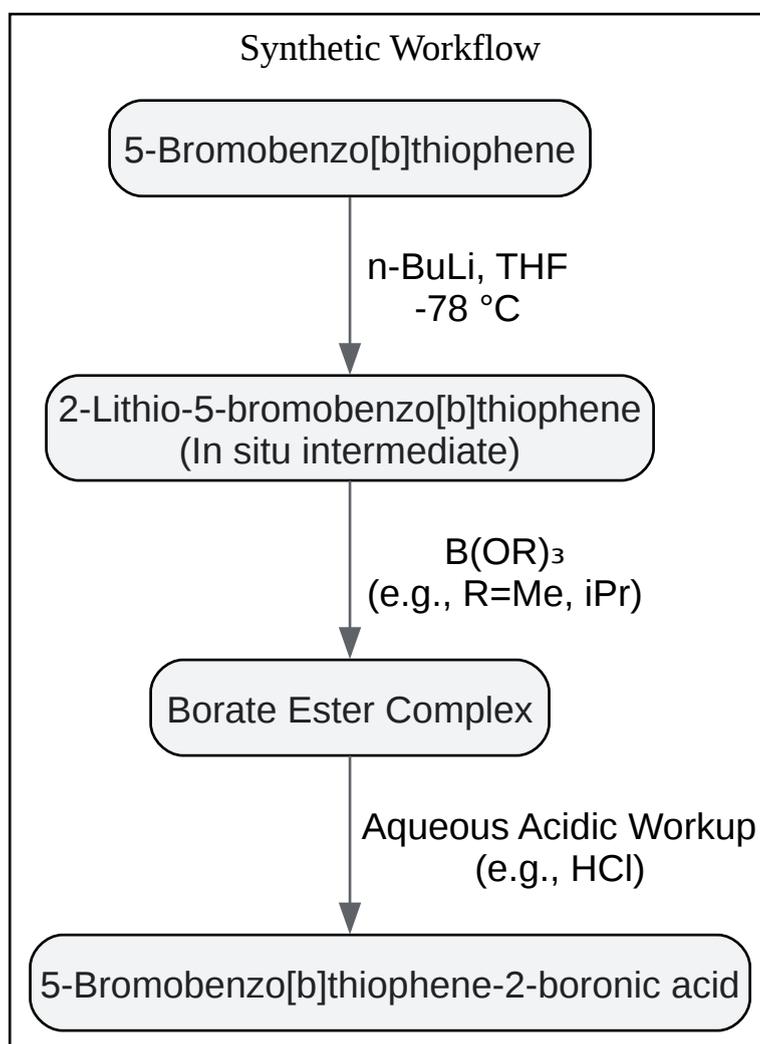
Property	Value
CAS Number	884010-25-7[1][2][3][4]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> BBrO <sub>2</sub> S[1][3][4]
Molecular Weight	256.91 g/mol [1][3][4]
IUPAC Name	(5-bromo-1-benzothiophen-2-yl)boronic acid[3]
Synonyms	(5-Bromo-1-benzothien-2-yl)boronic acid, AKOS BRN-0640[3]
Physical Form	Solid
SMILES	<chem>B(C1=CC2=C(S1)C=CC(=C2)Br)(O)O</chem> [3][5]
InChI Key	RUQKSUMPFAJLNQ-UHFFFAOYSA-N[3]

## Part 2: A Validated Synthetic Approach

The synthesis of **5-Bromobenzo[b]thiophene-2-boronic acid** typically starts from the parent heterocycle, 5-bromobenzo[b]thiophene. The most common and reliable method involves a directed lithiation at the C-2 position, which is the most acidic proton on the thiophene ring, followed by electrophilic trapping with a borate ester.

The rationale for this approach is grounded in fundamental organometallic principles:

- **Directed Metalation:** The sulfur atom in the thiophene ring directs organolithium bases to deprotonate the adjacent C-2 proton preferentially. This regioselectivity is crucial for the success of the synthesis.
- **Electrophilic Quench:** The resulting C-2 lithiated species is a potent nucleophile. It readily attacks the electrophilic boron atom of a trialkyl borate (e.g., trimethyl or triisopropyl borate).
- **Hydrolysis:** The intermediate borate complex is then hydrolyzed under acidic conditions to yield the final boronic acid product.



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Caption: Proposed synthesis of **5-Bromobenzo[b]thiophene-2-boronic acid**.

## Experimental Protocol: Synthesis

Objective: To synthesize **5-Bromobenzo[b]thiophene-2-boronic acid** from 5-bromobenzo[b]thiophene.

Materials:

- 5-bromobenzo[b]thiophene
- Anhydrous Tetrahydrofuran (THF)

- n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
- Triisopropyl borate
- Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
- Diethyl ether
- Brine (saturated aq. NaCl)
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>)

Procedure:

- **Reaction Setup:** To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-bromobenzo[b]thiophene (1.0 eq). Dissolve it in anhydrous THF.
- **Lithiation:** Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 1 hour.
- **Borylation:** To the cooled solution, add triisopropyl borate (1.2 eq) dropwise. The addition is often exothermic; maintain the temperature at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
- **Quench and Workup:** Cool the reaction mixture in an ice bath and slowly quench by adding 2 M HCl. Stir vigorously for 30 minutes.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
- **Washing:** Wash the combined organic layers with water and then with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- **Purification:** The crude solid can be purified by recrystallization (e.g., from a hexanes/ethyl acetate mixture) or by trituration with cold pentane to afford the pure **5-**

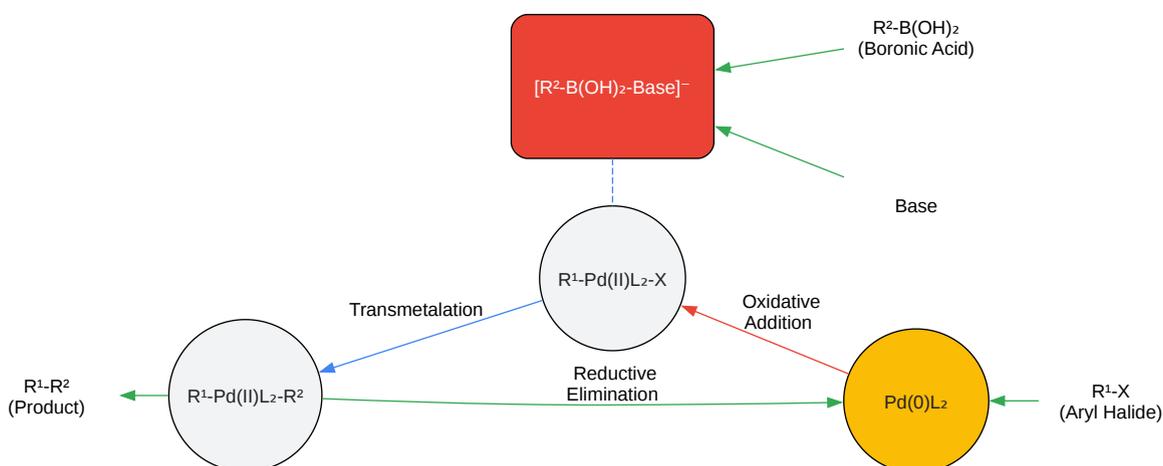
Bromobenzo[b]thiophene-2-boronic acid.

## Part 3: The Suzuki-Miyaura Cross-Coupling Reaction

### Reaction

The primary utility of **5-Bromobenzo[b]thiophene-2-boronic acid** lies in its application in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful methods for forming C(sp<sup>2</sup>)-C(sp<sup>2</sup>) bonds, enabling the synthesis of biaryls, polyolefins, and styrenes.[6]

The reaction mechanism proceeds via a catalytic cycle involving a palladium catalyst.



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To couple **5-Bromobenzo[b]thiophene-2-boronic acid** with a generic aryl bromide (Ar-Br).

Materials:

- **5-Bromobenzo[b]thiophene-2-boronic acid** (1.2 eq)
- Aryl bromide (Ar-Br) (1.0 eq)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 2-5 mol%)
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, Cs<sub>2</sub>CO<sub>3</sub>, 2.0-3.0 eq)
- Solvent system (e.g., Dioxane/Water 4:1, or Toluene/Ethanol/Water)

Procedure:

- **Reaction Setup:** To a reaction vessel, add the aryl bromide, **5-Bromobenzo[b]thiophene-2-boronic acid**, and the base.
- **Inerting:** Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
- **Solvent and Catalyst Addition:** Under a positive pressure of inert gas, add the degassed solvent system, followed by the palladium catalyst.
- **Heating:** Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
- **Workup:** Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
- **Washing and Drying:** Wash the combined organic layers with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>, filter, and concentrate under reduced pressure.

- Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired biaryl product.

Trustworthiness through Self-Validation: The success of this protocol relies on key choices. The use of a base is critical for activating the boronic acid to form a more nucleophilic borate species, which facilitates the transmetalation step.[6][7] The choice of solvent and palladium catalyst/ligand system can be crucial and is often optimized depending on the specific substrates used.[8]

## Part 4: Applications in Drug Discovery and Beyond

The benzothiophene scaffold is a cornerstone in medicinal chemistry, appearing in drugs with diverse biological activities. Boronic acids themselves have emerged as a unique class of therapeutic agents, most notably with the FDA approval of the proteasome inhibitor Bortezomib for treating multiple myeloma.[9][10]

**5-Bromobenzo[b]thiophene-2-boronic acid** combines these two powerful motifs. It serves as a precursor to novel compounds where the benzothiophene core can interact with biological targets, while the newly formed C-C bond allows for the introduction of diverse functionalities to modulate properties like solubility, potency, and selectivity. The presence of the bromine atom at the 5-position provides a strategic advantage, allowing for a second, distinct cross-coupling reaction to build even more complex molecular architectures. This makes it an invaluable tool for generating libraries of compounds for high-throughput screening in drug discovery campaigns.[11][12]

## Part 5: Safety, Handling, and Storage

Proper handling of **5-Bromobenzo[b]thiophene-2-boronic acid** is essential for laboratory safety.

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement
Acute Toxicity 4, Oral	GHS07	Warning	H302: Harmful if swallowed

Handling Guidelines:

- Use in a well-ventilated area or a chemical fume hood.<sup>[4]</sup>
- Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
- Avoid dust formation.<sup>[4]</sup> In case of dust, do not breathe it in.
- Wash hands thoroughly after handling.

#### First Aid Measures:<sup>[4]</sup>

- If Swallowed: Rinse mouth with water. Call a physician.
- If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.
- In Case of Skin Contact: Wash off with soap and plenty of water.
- In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

#### Storage:

- Store in a tightly sealed container.
- Keep in a cool, dry place away from incompatible materials.

## Conclusion

**5-Bromobenzo[b]thiophene-2-boronic acid** (CAS: 884010-25-7) is more than just a chemical reagent; it is an enabling tool for innovation in organic synthesis. Its defined structure, reliable reactivity in Suzuki-Miyaura coupling, and the strategic placement of two distinct functional handles make it a high-value intermediate for creating novel molecular entities. This guide has provided the foundational knowledge and practical protocols necessary for researchers to confidently and safely incorporate this versatile building block into their research programs, accelerating the discovery of new therapeutics and advanced materials.

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